MAFP
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Overview
Description
MAFP is a synthetic compound known for its potent inhibitory effects on various enzymes. It is an irreversible active site-directed enzyme inhibitor that targets nearly all serine hydrolases and serine proteases. This compound is particularly effective in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying IC50 values in the low-nanomolar range .
Preparation Methods
MAFP is typically synthesized through a series of chemical reactions involving the esterification of arachidonic acid with methanol, followed by the introduction of a fluorophosphonate group. The synthetic route involves the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled conditions. Industrial production methods often involve the use of methyl acetate as a solvent, with the final product being stored at very low temperatures to maintain stability .
Chemical Reactions Analysis
MAFP undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, although these are less common.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
MAFP has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: The compound is used to investigate the role of phospholipase A2 and fatty acid amide hydrolase in biological systems.
Medicine: It has potential therapeutic applications in the treatment of diseases involving enzyme dysregulation, such as inflammation and neurodegenerative disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
MAFP exerts its effects by irreversibly binding to the active site of target enzymes. This binding inhibits the enzymatic activity by preventing the substrate from accessing the active site. The molecular targets of this compound include phospholipase A2, fatty acid amide hydrolase, and other serine hydrolases. The pathways involved in its mechanism of action are primarily related to the inhibition of enzyme activity, leading to downstream effects on various biological processes .
Comparison with Similar Compounds
MAFP is unique in its high potency and selectivity for certain enzymes. Similar compounds include:
Diisopropyl fluorophosphate: Another irreversible inhibitor of serine hydrolases, but with different selectivity.
Isopropyl dodecylfluorophosphonate: Selective for fatty acid amide hydrolase and monoacylglycerol lipase.
Methoxy arachidonyl fluorophosphonate: Similar in structure but with different inhibitory properties
These comparisons highlight the unique properties of methyl arachidonyl fluorophosphonate, particularly its high potency and selectivity for specific enzymes.
Properties
CAS No. |
180509-15-3 |
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Molecular Formula |
C21H36FO2P |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t25-/m0/s1 |
InChI Key |
KWKZCGMJGHHOKJ-WTIHWRCNSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC[P@](=O)(OC)F |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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